molecular formula C12H16O2 B8766005 1-(4-Hydroxy-3-isopropylphenyl)propan-1-one

1-(4-Hydroxy-3-isopropylphenyl)propan-1-one

Cat. No. B8766005
M. Wt: 192.25 g/mol
InChI Key: VDZMZKQRWKSVQF-UHFFFAOYSA-N
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Patent
US06924400B2

Procedure details

In a manner similar to that of Example 1(a), by reacting 10 g (73 mmol) of 2-isopropylphenol with 6.3 ml (73 mmol) of propionyl chloride, 4.5 g (32%) of the expected product are obtained in the form of white crystals with a melting point of 105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([CH3:3])[CH3:2].[C:11](Cl)(=[O:14])[CH2:12][CH3:13]>>[OH:10][C:5]1[CH:6]=[CH:7][C:8]([C:11](=[O:14])[CH2:12][CH3:13])=[CH:9][C:4]=1[CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)O
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(CC)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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